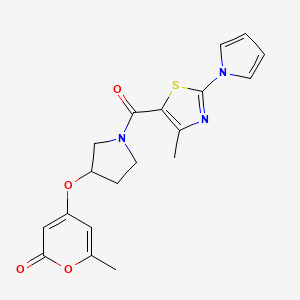
6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C18H21N3O4S, with a molecular weight of approximately 373.44 g/mol. The structural complexity includes a pyranone and thiazole moiety, which are known for their diverse biological activities.
Research indicates that compounds containing pyrrole and thiazole structures often exhibit significant pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of COX Enzymes : Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.
- Antioxidant Activity : The presence of multiple heteroatoms in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Assays and Efficacy
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Antibacterial Activity
In vitro studies have demonstrated that derivatives with similar structures exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
These findings suggest that the compound may possess comparable antibacterial properties.
Anti-inflammatory Activity
The anti-inflammatory potential has been evaluated through various assays measuring COX-II inhibition. For example:
These results indicate that compounds with similar scaffolds can exhibit potent COX-II inhibitory activity, suggesting that our compound may also demonstrate significant anti-inflammatory effects.
Case Studies
- Study on Pyrrole Derivatives : A study published in MDPI explored the antibacterial activity of pyrrole derivatives, highlighting their MIC values against common pathogens. The findings indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin .
- COX-II Inhibition Studies : Research conducted on pyrazole linked compounds demonstrated strong COX-II inhibitory activity with low IC50 values, indicating potential as anti-inflammatory agents .
Propiedades
IUPAC Name |
6-methyl-4-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-9-15(10-16(23)25-12)26-14-5-8-22(11-14)18(24)17-13(2)20-19(27-17)21-6-3-4-7-21/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZYWFZZQNVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













